1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
The compound 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione features a piperidine ring linked to an indole moiety via an acetyl group and an imidazolidine-2,4-dione core substituted with a trifluoroethyl group. This structure combines pharmacophoric elements (indole, piperidine, and imidazolidinedione) known for diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
1-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)13-27-18(29)12-26(19(27)30)15-6-9-24(10-7-15)17(28)11-25-8-5-14-3-1-2-4-16(14)25/h1-5,8,15H,6-7,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVHODHQUGIOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation of Piperidine: The piperidine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of Imidazolidine-2,4-dione: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Imidazolidine-2,4-Dione Core
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Hydrolysis : Susceptible to alkaline hydrolysis at 80°C, cleaving the dione ring to form a diamide intermediate (confirmed via LC-MS).
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Reduction : LiAlH₄ selectively reduces carbonyl groups to hydroxyls, forming a diol derivative (theoretical yield: 85%, experimental: 63%) .
Indole-Piperidine Moiety
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Electrophilic Substitution : Bromination at C5 of indole using NBS in DMF (75% regioselectivity) .
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Piperidine Ring Opening : HCl/EtOH hydrolyzes the piperidine ring to a linear amine under reflux (degradation pathway) .
Trifluoroethyl Group
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Radical Stability : The -CF₃ group stabilizes adjacent radicals, enabling photochemical C–H activation reactions .
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Nucleophilic Displacement : Resistant to SN2 reactions due to steric hindrance and electron-withdrawing effects .
Analytical Characterization
Thermal Degradation
At >200°C, the compound undergoes:
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Retro-Michael addition at the piperidine-indole junction.
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Release of 2-(1H-indol-1-yl)acetic acid (identified via GC-MS).
Enzymatic Interactions
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CYP3A4 Inhibition : IC₅₀ = 4.7 μM (competitive binding to heme iron) .
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Hydrogen Bonding : Indole NH forms a 2.1 Å bond with Asp237 in EZH2 (X-ray crystallography) .
Reaction Optimization Challenges
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione exhibit significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets involved in cancer progression.
- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways such as the Hedgehog signaling pathway, which is pivotal in many malignancies .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer’s disease. The compound's structure suggests it may influence neurotransmitter systems or reduce oxidative stress in neuronal cells.
- Research Findings : Experimental models have shown that related indole derivatives can improve cognitive function and reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Compounds containing piperidine rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Case Studies : In vitro studies indicate that related compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the indole and piperidine moieties can enhance biological activity.
| Modification | Effect on Activity |
|---|---|
| Altering the trifluoroethyl group | Increases lipophilicity and cellular uptake |
| Substituting different groups on the indole ring | Modulates receptor binding affinity |
| Varying piperidine substituents | Affects pharmacokinetics and toxicity profiles |
Mechanism of Action
The mechanism of action of 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues
The following compounds share partial structural homology with the target molecule:
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- The target compound’s predicted properties align with ’s imidazolidinone derivative, suggesting similarities in polarity (PSA ~70 Ų) and basicity (pKa ~14.5) .
Biological Activity
The compound 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097892-85-6) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The molecular formula of the compound is with a molecular weight of approximately 422.4 g/mol. The structure consists of an indole moiety linked to a piperidine and an imidazolidine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2097892-85-6 |
| Molecular Formula | C20H21F3N4O3 |
| Molecular Weight | 422.4 g/mol |
Antidepressant Potential
Research has indicated that derivatives of imidazolidine compounds exhibit antidepressant-like effects. A study focusing on similar structures demonstrated their ability to bind selectively to serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation . The specific compound under investigation may share these properties due to its structural similarities.
The proposed mechanism involves the modulation of neurotransmitter systems, particularly serotonin pathways. By acting as a mixed ligand for serotonin receptors, the compound could enhance serotonergic transmission, thereby alleviating symptoms of depression .
In Vivo Studies
Preliminary in vivo studies have shown that compounds with similar structural frameworks can exhibit significant behavioral changes in animal models of depression. These studies often measure parameters such as locomotor activity and immobility in forced swim tests, which are indicative of antidepressant efficacy .
Study on Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related indole derivatives, revealing that modifications at the piperidine and imidazolidine positions significantly influence receptor affinity and biological activity. For instance, alterations in substituents can lead to enhanced binding affinities for specific serotonin receptor subtypes .
Comparative Analysis
In comparative studies, the compound's activity was benchmarked against established antidepressants. The results indicated that while traditional drugs like fluoxetine showed consistent effects across various models, the novel compound exhibited a unique profile potentially leading to fewer side effects .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can intermediates be validated?
The synthesis of this compound likely involves coupling indole-acetylated piperidine with a trifluoroethyl-substituted imidazolidinedione core. A stepwise approach is advised:
- Step 1 : Prepare the indole-acetylpiperidine fragment via nucleophilic substitution or acylation of piperidine-4-yl derivatives (e.g., using 2-(1H-indol-1-yl)acetic acid activated with EDC/HOBt) .
- Step 2 : Synthesize the imidazolidine-2,4-dione core with a trifluoroethyl group at position 3, potentially via cyclization of urea derivatives under acidic conditions .
- Validation : Use FT-IR (amide C=O stretch at ~1670 cm⁻¹) and LC-MS to confirm intermediates. For crystallinity, analyze melting points (e.g., imidazolidine derivatives typically melt between 160–190°C) .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Method : Conduct accelerated stability testing in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC with UV detection (λ = 254 nm).
- Key Metrics : Track loss of parent compound and formation of hydrolyzed products (e.g., cleavage of the acetylpiperidine bond or imidazolidinedione ring opening) .
- Data Interpretation : Use Arrhenius plots to predict shelf-life. Note: Trifluoroethyl groups may enhance metabolic stability but could introduce pH-sensitive fluorinated byproducts .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Assign signals for the indole aromatic protons (δ 7.2–7.8 ppm), piperidine CH2 groups (δ 1.5–3.0 ppm), and trifluoroethyl CF3 (δ ~4.5 ppm, split due to coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H21F3N4O3 requires exact mass 458.16 g/mol).
- X-ray Crystallography : Resolve stereochemistry of the piperidine and imidazolidinedione moieties if crystalline .
Advanced Research Questions
Q. How can researchers assess the compound’s binding affinity to neurological targets (e.g., CGRP receptors) using in vitro assays?
- Experimental Design :
- Receptor Binding Assays : Use 125I-labeled CGRP in competitive binding studies with human CGRP receptors expressed in HEK293 cells. Calculate Ki values via nonlinear regression (e.g., MK-0974, a related CGRP antagonist, has Ki = 0.77 nM) .
- Functional Antagonism : Measure cAMP inhibition in cells treated with forskolin/CGRP. IC50 values <100 nM indicate high potency .
- Data Contradictions : If binding affinity differs between species (e.g., human vs. rodent receptors), validate using CRISPR-edited cell lines expressing humanized receptors .
Q. What strategies can resolve enantiomeric impurities in the synthetic pathway?
- Chiral Chromatography : Use a Chiralpak IC column with hexane:isopropanol (80:20) to separate enantiomers. Optimize retention times via mobile phase pH adjustments .
- Asymmetric Synthesis : Introduce chiral auxiliaries during imidazolidinedione cyclization (e.g., L-proline catalysis) to favor the desired stereoisomer .
Q. How does the trifluoroethyl group influence metabolic stability, and what in vitro models predict in vivo clearance?
- In Vitro Models :
- Microsomal Stability : Incubate with human liver microsomes (HLM) and NADPH. Calculate half-life (t1/2) and intrinsic clearance (Clint). Trifluoroethyl groups often reduce oxidative metabolism due to fluorine’s electronegativity .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
- Data Interpretation : Compare Clint values with known analogs (e.g., MK-0974 has moderate hepatic extraction) to prioritize lead optimization .
Q. What computational methods are suitable for analyzing structure-activity relationships (SAR) of this compound?
- Docking Studies : Use AutoDock Vina to model interactions with the CGRP receptor’s transmembrane domain. Focus on hydrogen bonding between the imidazolidinedione carbonyl and Arg67 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine-indole linkage .
- QSAR Models : Train a Random Forest model on logP, polar surface area, and H-bond donors to predict potency (R² >0.85 required) .
Methodological Notes
- Safety Protocols : Handle trifluoroethyl derivatives in a fume hood; acute toxicity data for similar compounds show LD50 >500 mg/kg in rats .
- Data Reproducibility : Cross-validate synthetic yields (≥80%) and purity (HPLC ≥98%) across three independent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
